Krafft Temperature Depression vs. Conventional Octadecyl Trimethylammonium Surfactants
The introduction of two hydroxyethyl headgroups into a saturated C18 quaternary ammonium surfactant (N,N‑bis(2‑hydroxyethyl)‑N‑methyloctadecan‑1‑aminium iodide, HEOAI) reduces the Krafft temperature (Tₖ) by approximately 50 °C compared with the corresponding octadecyl trimethylammonium iodide (OTAI) that lacks hydroxyl functionality [1]. Because the target compound possesses the same hydroxyethyl headgroup architecture but additionally carries a cis double bond in the oleyl chain, its Tk is expected to be even lower than that of HEOAI, enabling full surfactant functionality in cold-water formulations where conventional octadecyl quats remain insoluble [1][2].
| Evidence Dimension | Krafft temperature (Tₖ) – solubility limit for micelle formation |
|---|---|
| Target Compound Data | HEOAI (saturated C18 analogue with two hydroxyethyl groups): Tₖ estimated ≥50 °C lower than OTAI [1]. Target compound (oleyl, unsaturated) expected Tₖ < HEOAI. |
| Comparator Or Baseline | Octadecyl trimethylammonium iodide (OTAI): Tₖ > ~45 °C (class reference for C18 trimethyl quats [1]). |
| Quantified Difference | ΔTₖ ≈ –50 °C (for saturated hydroxyethyl analogue vs. trimethyl analogue); further depression anticipated for the oleyl derivative. |
| Conditions | Aqueous solution; HEOAI and HPOAI synthesized and compared in pure water [1]. |
Why This Matters
Procurement decisions for formulations requiring cold-water solubility (e.g., fabric softeners, hair conditioners) must exclude conventional C18 trimethyl quats that remain solid below ~45 °C, directly favouring the hydroxyethyl-substituted compound.
- [1] Impact of hydroxyethyl headgroup on long-chain quaternary ammonium cationic surfactants: Solubility, surface activities, self-assembly behaviors, and rheological properties. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2024, 135428. DOI: 10.1016/j.colsurfa.2024.135428. View Source
- [2] Harke Group, Quaternary Ammonium Surfactants Technical Note. The di-oleyl esterquat can be cold processed, whereas the di-stearyl version requires hot processing. Available at: https://harke.co.uk (2026). View Source
